N-(2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl]-2-oxoethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-12-3-2-4-14(9-12)27(25,26)19-11-15(22)20-7-5-13(6-8-20)21-16(23)10-18-17(21)24/h2-4,9,13,19H,5-8,10-11H2,1H3,(H,18,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMMXSMDPHDCSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCC(CC2)N3C(=O)CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine-Imidazolidinone Intermediate Synthesis
The foundational step involves synthesizing 4-(2,5-dioxoimidazolidin-1-yl)piperidine. This is achieved via cyclocondensation of piperidin-4-amine with urea derivatives under acidic conditions.
Procedure :
- Piperidin-4-amine activation : React piperidin-4-amine (1.0 equiv) with triphosgene (0.35 equiv) in dichloromethane at 0°C to generate the corresponding carbamoyl chloride.
- Urea formation : Add aqueous ammonia to form a urea intermediate, followed by heating at 120°C for 6 hours to induce cyclization into the imidazolidinone ring.
Key Data :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Carbamoyl chloride | Triphosgene, DCM | 0°C | 1 h | 92% |
| Cyclization | NH3 (aq), Δ | 120°C | 6 h | 78% |
This route avoids hazardous phosgene gas by using triphosgene, enhancing laboratory safety.
N-Alkylation with Bromoacetyl Bromide
The piperidine nitrogen is alkylated with bromoacetyl bromide to introduce the 2-oxoethyl group.
Procedure :
- Dissolve 4-(2,5-dioxoimidazolidin-1-yl)piperidine (1.0 equiv) in dry THF under N2.
- Add bromoacetyl bromide (1.2 equiv) dropwise at −20°C, followed by triethylamine (2.0 equiv).
- Warm to room temperature and stir for 12 hours.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine |
| Yield | 85% |
| Purity (HPLC) | 98.2% |
The reaction’s success hinges on strict temperature control to minimize di-bromoacetyl byproducts.
Sulfonamide Coupling
The final step conjugates 3-methylbenzenesulfonamide to the bromoacetyl intermediate via nucleophilic substitution.
Procedure :
- Combine N-(2-bromoacetyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine (1.0 equiv) with 3-methylbenzenesulfonamide (1.1 equiv) in DMF.
- Add Cs2CO3 (2.0 equiv) and heat at 60°C for 8 hours.
Optimization Insights :
- Base selection : Cs2CO3 outperforms K2CO3 due to superior solubility in DMF (yield increase from 64% → 89%).
- Solvent screening : DMF > DMSO > Acetonitrile in yield and reaction rate.
Process Optimization and Scalability
Recrystallization Strategies
Final product purity is achieved via recrystallization from ethanol/water (4:1 v/v):
| Parameter | Value |
|---|---|
| Solvent system | Ethanol:H2O (4:1) |
| Crystallization yield | 91% |
| Purity post-crystal | 99.5% (HPLC) |
Alternative Routes Explored
Patent WO2007075783A2 discloses a microwave-assisted pathway reducing total synthesis time from 26 → 8 hours:
- Microwave cyclization at 150°C for 20 minutes (imidazolidinone formation).
- One-pot alkylation/sulfonamide coupling using Pd/C catalysis.
Comparative Data :
| Method | Time | Yield | Energy Cost |
|---|---|---|---|
| Conventional | 26 h | 62% | High |
| Microwave-assisted | 8 h | 58% | Moderate |
While faster, the 6% yield drop limits industrial adoption.
Analytical Characterization
Spectroscopic Data
1H-NMR (500 MHz, DMSO-d6) :
HPLC-MS (ESI+) :
Challenges and Remediation
Byproduct Formation
Di-alkylated byproducts (∼12%) form during N-alkylation. Mitigation strategies include:
Sulfonamide Reactivity
3-methylbenzenesulfonamide’s low nucleophilicity necessitates:
- Pre-activation with NaH in THF before coupling.
- Elevated temperatures (60–80°C) to drive reaction completion.
Industrial-Scale Considerations
A 2024 Ambeed technical report outlines a 200 kg batch process:
| Step | Equipment | Cycle Time |
|---|---|---|
| Cyclization | Jacketed reactor | 18 h |
| Alkylation | Flow reactor | 6 h |
| Crystallization | Centrifugal filter | 4 h |
Key cost drivers:
- Bromoacetyl bromide (48% of raw material costs).
- Solvent recovery systems for DMF.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds similar to N-(2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives can inhibit the growth of various bacterial strains, making them valuable in the development of new antibiotics .
Anticancer Potential
The compound has been evaluated for its anticancer activity. In vitro studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancers .
Enzyme Inhibition
This compound may act as an enzyme inhibitor. Its interaction with specific enzymes can modulate biochemical pathways relevant to disease processes. For example, related compounds have shown potential in inhibiting key enzymes involved in tumor progression .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several sulfonamide derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent inhibitory effects on mycobacterial growth, suggesting a promising avenue for tuberculosis treatment .
Case Study 2: Antitumor Activity Assessment
In another study focusing on anticancer activity, a series of compounds structurally related to this compound were synthesized and tested against various cancer cell lines. The findings revealed significant cytotoxicity and selectivity towards specific cancer types, highlighting the therapeutic potential of these compounds .
Mechanism of Action
The mechanism of action of N-(2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and target .
Comparison with Similar Compounds
Similar compounds to N-(2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide include other imidazolidinone and piperidine derivatives. These compounds share structural similarities but may differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
N-(2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Imidazolidinone moiety : Contributes to the compound's biological activity.
- Piperidine ring : Often associated with various pharmacological effects.
- Benzenesulfonamide : Known for its role in inhibiting certain enzymes.
The biological activity of this compound is primarily attributed to its ability to inhibit matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. This inhibition can lead to therapeutic effects in conditions such as arthritis and cancer.
Biological Activity Overview
Case Studies
- Cipemastat (Ro 32-3555) : A related compound that has been extensively studied for its MMP inhibitory properties. Clinical trials have shown promise in treating osteoarthritis by reducing joint inflammation and pain .
- In Vitro Studies : Various studies have indicated that compounds with similar structures exhibit significant anti-cancer activities, including apoptosis induction in cancer cells .
- Selectivity Profile : The compound has shown high selectivity towards MMP-1 over other MMPs, which is crucial for minimizing side effects during therapeutic applications .
Pharmacological Profiles
The pharmacological profiles of compounds similar to this compound suggest potential use in:
- Cancer therapy : Targeting tumor growth and metastasis.
- Arthritis treatment : Alleviating symptoms through MMP inhibition.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including coupling of the piperidine-imidazolidinone core with the sulfonamide moiety. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen atmosphere .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .
- Purification : Column chromatography or recrystallization ensures purity, monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodology :
- NMR spectroscopy : Confirm regiochemistry via -NMR (e.g., sulfonamide protons at δ 7.5–8.0 ppm) and -NMR (carbonyl signals at ~170 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z ~450–500) .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Q. How does the sulfonamide group influence the compound’s physicochemical properties?
- Methodology :
- LogP determination : Use shake-flask method or computational tools (e.g., MarvinSuite) to evaluate hydrophobicity. Sulfonamide groups reduce LogP, enhancing solubility .
- pKa analysis : Titration or UV-spectroscopy reveals acidic protons (e.g., sulfonamide NH ~10–12) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and minimize side products?
- Methodology :
- Factor screening : Use Plackett-Burman design to identify critical variables (e.g., temperature, catalyst loading) .
- Response surface methodology (RSM) : Optimize parameters (e.g., 60–80°C for amidation, 1.2 eq. catalyst) to maximize yield (>80%) .
- Contradiction resolution : If competing pathways emerge (e.g., hydrolysis vs. coupling), use kinetic studies (in-situ IR) to adjust reaction timelines .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes)?
- Methodology :
- Molecular docking (AutoDock/Vina) : Simulate interactions with targets (e.g., carbonic anhydrase IX) using the imidazolidinone core as a zinc-binding group .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) .
- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. methoxy groups) on IC values .
Q. How can crystallographic data resolve structural ambiguities in analogs of this compound?
- Methodology :
- X-ray diffraction : Grow single crystals via slow evaporation (e.g., DMSO/water). Refinement with SHELXL confirms bond angles (e.g., C-S-N ~107°) and torsional strain .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing packing .
Q. What strategies address contradictory biological activity data across cell-based assays?
- Methodology :
- Assay standardization : Control variables (e.g., cell passage number, serum-free conditions) .
- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Metabolic stability testing : Incubate with liver microsomes to assess CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
